Cas no 1708-25-4 (Furan, 2,3-dihydro-2-methyl-)

Furan, 2,3-dihydro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Furan, 2,3-dihydro-2-methyl-
- 2,3-Dihydro-2-methylfuran Discontinued
- 2-methyl-2,3-dihydrofuran
-
- インチ: 1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3
- InChIKey: WRWGLRHYWHYHJG-UHFFFAOYSA-N
- ほほえんだ: O1C=CCC1C
Furan, 2,3-dihydro-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379078-2.5g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 2.5g |
$2464.0 | 2023-05-24 | |
Enamine | EN300-379078-0.05g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 0.05g |
$293.0 | 2023-05-24 | |
Enamine | EN300-379078-0.1g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 0.1g |
$437.0 | 2023-05-24 | |
Enamine | EN300-379078-5.0g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 5g |
$3645.0 | 2023-05-24 | |
1PlusChem | 1P02808T-500mg |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 500mg |
$1274.00 | 2024-06-19 | |
1PlusChem | 1P02808T-5g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 5g |
$4568.00 | 2024-06-19 | |
Aaron | AR0280H5-1g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 1g |
$1752.00 | 2025-02-15 | |
Enamine | EN300-379078-1.0g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 1g |
$1256.0 | 2023-05-24 | |
Enamine | EN300-379078-10.0g |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 10g |
$5405.0 | 2023-05-24 | |
1PlusChem | 1P02808T-100mg |
2-methyl-2,3-dihydrofuran |
1708-25-4 | 95% | 100mg |
$602.00 | 2024-06-19 |
Furan, 2,3-dihydro-2-methyl- 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Furan, 2,3-dihydro-2-methyl-に関する追加情報
Recent Advances in the Study of Furan, 2,3-dihydro-2-methyl- (CAS: 1708-25-4) in Chemical Biology and Pharmaceutical Research
The compound Furan, 2,3-dihydro-2-methyl- (CAS: 1708-25-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its furan ring structure, has been explored for its potential as a building block in drug synthesis, its role in metabolic pathways, and its interactions with biological targets. Recent studies have shed light on its unique chemical properties and biological activities, making it a promising candidate for further investigation.
One of the key areas of research involving Furan, 2,3-dihydro-2-methyl- is its application in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of anti-inflammatory compounds. The study highlighted the compound's ability to modulate specific inflammatory pathways, suggesting its potential for treating chronic inflammatory diseases. Researchers employed advanced computational modeling and in vitro assays to validate these findings, providing a robust foundation for future drug development efforts.
In addition to its pharmaceutical applications, Furan, 2,3-dihydro-2-methyl- has been investigated for its role in chemical biology. A recent publication in ACS Chemical Biology explored its interactions with enzymes involved in detoxification processes. The study revealed that the compound can act as a substrate for certain cytochrome P450 enzymes, leading to the formation of bioactive metabolites. This discovery opens new avenues for understanding the compound's metabolic fate and its potential effects on human health.
Another significant development is the use of Furan, 2,3-dihydro-2-methyl- in the design of prodrugs. A 2024 study in the European Journal of Medicinal Chemistry reported the successful incorporation of the compound into prodrug formulations aimed at enhancing drug delivery and bioavailability. The researchers utilized a combination of synthetic chemistry and pharmacokinetic studies to optimize the prodrug design, achieving improved therapeutic outcomes in preclinical models.
Despite these advancements, challenges remain in the widespread application of Furan, 2,3-dihydro-2-methyl-. Issues such as stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research is focused on addressing these limitations through structural modifications and advanced formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the compound's potential in therapeutic applications.
In conclusion, Furan, 2,3-dihydro-2-methyl- (CAS: 1708-25-4) represents a promising area of research in chemical biology and pharmaceutical sciences. Its diverse applications, from drug synthesis to metabolic studies, underscore its importance in the field. Future studies should aim to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its potential in clinical settings. The continued exploration of this compound holds great promise for the development of innovative therapies and a deeper understanding of biological systems.
1708-25-4 (Furan, 2,3-dihydro-2-methyl-) 関連製品
- 9028-79-9(Galactose oxidase)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)
- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)
- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)